5-(DIFLUOROMETHYL)-3-METHYL-1-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Overview
Description
5-(DIFLUOROMETHYL)-3-METHYL-1-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. Its unique molecular structure offers versatile chemical reactivity and interaction capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-3-METHYL-1-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves multiple steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl group. One common method involves the reaction of 2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with difluoromethyl ketone under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-3-METHYL-1-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-3-METHYL-1-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
- 3-(chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester
Uniqueness
5-(DIFLUOROMETHYL)-3-METHYL-1-[2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL stands out due to its unique combination of a pyrazole ring with a difluoromethyl group and a quinoline moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-11-10-20(27,19(21)22)25(24-11)18(26)14-9-16(17-8-7-12(2)28-17)23-15-6-4-3-5-13(14)15/h3-9,19,27H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCYPJGKURLMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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